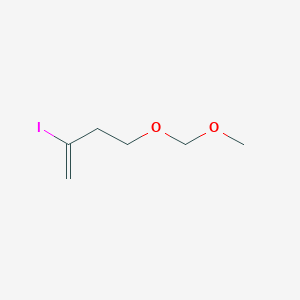
2-Iodo-4-(methoxymethoxy)but-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-4-(methoxymethoxy)but-1-ene is an organic compound with the molecular formula C6H11IO2 It is characterized by the presence of an iodine atom and a methoxymethoxy group attached to a butene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(methoxymethoxy)but-1-ene typically involves the iodination of a suitable precursor. One common method is the reaction of 4-(methoxymethoxy)but-1-ene with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Iodo-4-(methoxymethoxy)but-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of butadiene derivatives.
Oxidation: Aldehydes or carboxylic acids.
科学研究应用
2-Iodo-4-(methoxymethoxy)but-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of iodinated compounds for further functionalization.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Iodo-4-(methoxymethoxy)but-1-ene in chemical reactions involves the reactivity of the iodine atom and the methoxymethoxy group. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The methoxymethoxy group can undergo oxidation, leading to the formation of reactive intermediates that can participate in further chemical transformations .
相似化合物的比较
Similar Compounds
2-Iodo-4-methoxy-1-nitrobenzene: Similar in having an iodine atom and a methoxy group, but differs in the presence of a nitro group and an aromatic ring.
4-Iodo-2-methyl-1-butene: Similar in having an iodine atom and a butene backbone, but lacks the methoxymethoxy group.
Uniqueness
2-Iodo-4-(methoxymethoxy)but-1-ene is unique due to the presence of both an iodine atom and a methoxymethoxy group, which confer distinct reactivity patterns. This combination allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
116381-85-2 |
|---|---|
分子式 |
C6H11IO2 |
分子量 |
242.05 g/mol |
IUPAC 名称 |
2-iodo-4-(methoxymethoxy)but-1-ene |
InChI |
InChI=1S/C6H11IO2/c1-6(7)3-4-9-5-8-2/h1,3-5H2,2H3 |
InChI 键 |
REYAISJOXXUYKH-UHFFFAOYSA-N |
规范 SMILES |
COCOCCC(=C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


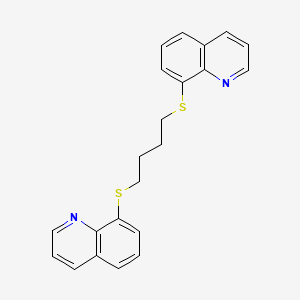
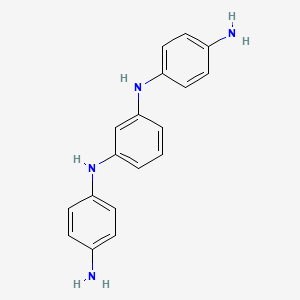
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)

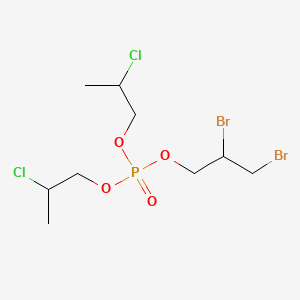
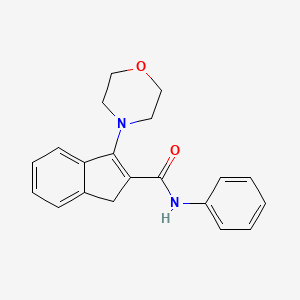
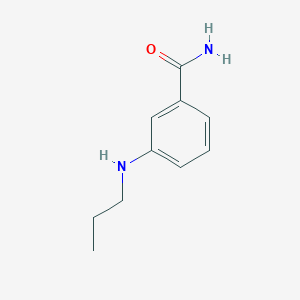
![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
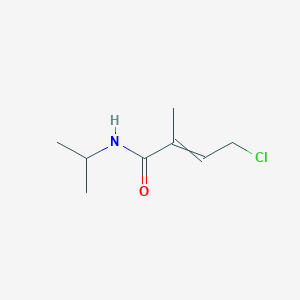
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
